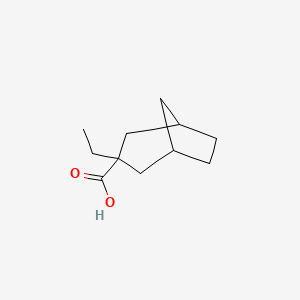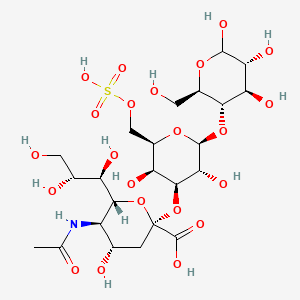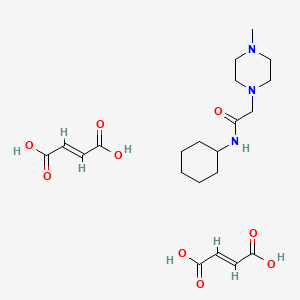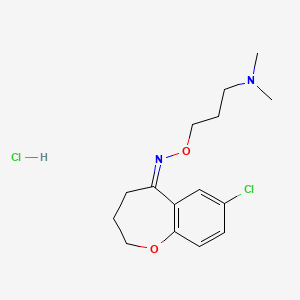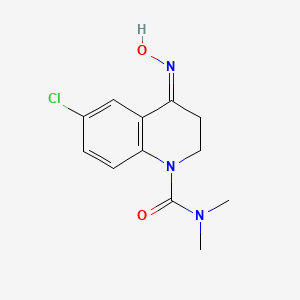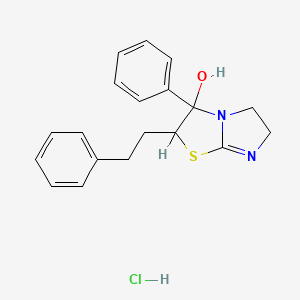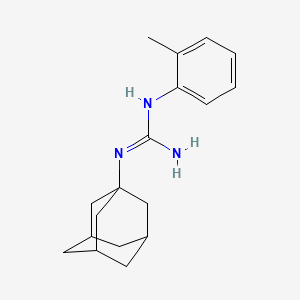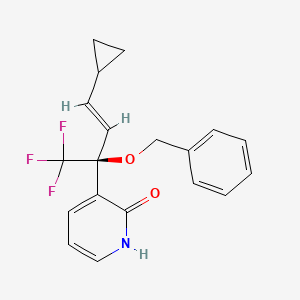
2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- is a complex organic compound characterized by its unique structure, which includes a pyridinone core, a cyclopropyl group, a phenylmethoxy group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoromethyl ketones as key intermediates. These ketones can be synthesized through various methods, including the reaction of trifluoromethyl alkenes with oximes . The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to ensure the compound’s quality and consistency .
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- has several scientific research applications:
作用機序
The mechanism by which 2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s trifluoromethyl group is known to enhance its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The phenylmethoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
類似化合物との比較
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and reactivity.
Phenylmethoxy derivatives: Compounds with phenylmethoxy groups are often used in medicinal chemistry for their ability to interact with biological targets.
Cyclopropyl-containing compounds: The cyclopropyl group is a common motif in organic chemistry, known for its ring strain and unique reactivity.
Uniqueness
What sets 2(1H)-Pyridinone, 3-((2E)-3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propenyl)- apart is the combination of these functional groups in a single molecule. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
335665-48-0 |
|---|---|
分子式 |
C19H18F3NO2 |
分子量 |
349.3 g/mol |
IUPAC名 |
3-[(E,2S)-4-cyclopropyl-1,1,1-trifluoro-2-phenylmethoxybut-3-en-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)18(11-10-14-8-9-14,16-7-4-12-23-17(16)24)25-13-15-5-2-1-3-6-15/h1-7,10-12,14H,8-9,13H2,(H,23,24)/b11-10+/t18-/m0/s1 |
InChIキー |
MCBDKUVEATYQOO-ZGKFYVQTSA-N |
異性体SMILES |
C1CC1/C=C/[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=C3 |
正規SMILES |
C1CC1C=CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


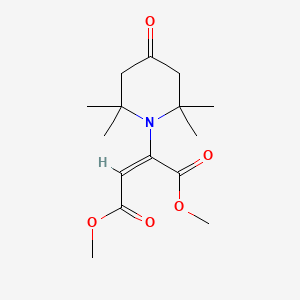



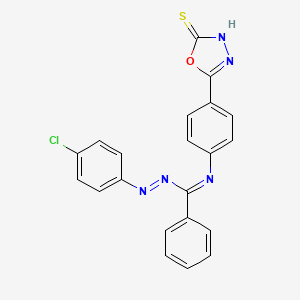
![Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B12765681.png)
